molecular formula C20H14Cl2N2O2 B606682 CID 1375606

CID 1375606

Número de catálogo: B606682
Peso molecular: 385.2 g/mol
Clave InChI: PFHDXBXPRBQVAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 1375606 (2,4-Dichloro-N-(phenylcarbamoyl)phenylbenzamide) is a small-molecule compound with a molecular weight of 396.87 g/mol and the chemical formula C₂₂H₂₁ClN₂O₃. It is a selective surrogate agonist for the orphan G protein-coupled receptor GPR27, demonstrating a pEC50 value of 6.34 in functional assays . The compound is soluble in dimethyl sulfoxide (DMSO) and has a reported purity of ≥98% . Structurally, it features a dichlorophenylbenzamide scaffold with a phenylcarbamoyl substituent, which contributes to its receptor-binding specificity (Figure 1) .

GPR27 is an understudied orphan receptor implicated in glucose homeostasis and neuroendocrine regulation. This compound serves as a critical pharmacological tool to probe GPR27’s physiological roles, as endogenous ligands for this receptor remain unidentified .

Métodos De Preparación

Synthetic Routes for CID 1375606

The synthesis of this compound involves a multi-step sequence centered on amide bond formation between 2,4-dichlorobenzoic acid and 4-aminobenzanilide. Patent literature describing analogous benzamide derivatives provides critical insights into reagent selection and reaction optimization .

Step 1: Activation of 2,4-Dichlorobenzoic Acid

The carboxylic acid group of 2,4-dichlorobenzoic acid is activated to enhance electrophilicity for subsequent nucleophilic attack. Common methods include:

  • Thionyl Chloride (SOCl₂) Mediated Conversion to Acid Chloride : Treatment with excess SOCl₂ under reflux (70–80°C, 4–6 hours) yields 2,4-dichlorobenzoyl chloride, with gaseous byproducts (HCl, SO₂) removed under vacuum .

  • Carbodiimide-Based Activation : Alternatives such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) facilitate in situ activation at 0–25°C .

Step 2: Amide Coupling with 4-Aminobenzanilide

The activated intermediate reacts with 4-aminobenzanilide in the presence of a base to scavenge HCl. Typical conditions include:

  • Solvent : Anhydrous DMF or THF to stabilize the reactive intermediate.

  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric excess (2–3 equiv).

  • Temperature : 0°C to room temperature, 12–24 hours .

Representative Reaction Table

ComponentQuantityRole
2,4-Dichlorobenzoyl chloride1.0 equivElectrophile
4-Aminobenzanilide1.1 equivNucleophile
DIPEA3.0 equivBase
DMF10 mL/mmolSolvent

Step 3: Workup and Isolation

Post-reaction, the crude product is precipitated by dilution with ice-cold water, filtered, and washed with aqueous NaHCO₃ (5%) to remove unreacted acid chloride. The solid is then dried under reduced pressure, yielding a pale yellow powder .

Purification and Crystallization

Crude this compound typically requires purification to achieve the ≥98% HPLC purity specified by commercial suppliers .

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Gradient elution with ethyl acetate/hexane (30:70 to 50:50 v/v).

  • Rf Value : 0.45 (ethyl acetate/hexane 40:60) .

Recrystallization

To enhance crystallinity, the compound is dissolved in hot ethanol (60–70°C) and slowly cooled to 4°C. The formed crystals are vacuum-filtered and washed with cold ethanol .

Purity Data

MethodPurity (%)Source
HPLC≥98
NMR>95Patent

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.42 (s, 1H, CONH), 10.21 (s, 1H, CONH), 8.01–7.85 (m, 4H, Ar-H), 7.72–7.60 (m, 3H, Ar-H), 7.45–7.30 (m, 5H, Ar-H) .

  • FT-IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl) .

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calc. 385.24, found 385.3 .

Formulation and Solubility Optimization

For biological assays, this compound is formulated as stock solutions in DMSO (100 mM), with further dilution in aqueous buffers containing solubilizing agents .

Solubility Profile

SolventSolubility (mg/mL)Concentration (mM)
DMSO38.52100
Water<0.1<0.26

In Vivo Formulation Protocol

  • Prepare a 50 mg/mL DMSO master stock.

  • Mix 50 µL DMSO stock with 300 µL PEG300.

  • Add 150 µL Tween 80 and vortex.

  • Dilute with 500 µL ddH₂O.

Comparación Con Compuestos Similares

Target Specificity and Mechanisms of Action

CID 1375606 is distinguished by its selective agonism of GPR25. In contrast, other G protein-coupled receptor (GPCR)-targeting compounds exhibit divergent receptor affinities and mechanisms:

Compound Target Receptor Mechanism Key Functional Data Reference
This compound GPR27 Agonist pEC50 = 6.34
ML401 GPR183 (EBI2) Antagonist IC50 = 1.03 nM
Cibinetide (ARA290) Erythropoietin/CD131 heteroreceptor Agonist EC50 = 0.1–1 nM
Latanoprost Prostaglandin FP receptor Agonist EC50 = 11 nM
  • This compound vs. ML401 : While both target orphan GPCRs, ML401 antagonizes GPR183 (involved in immune cell migration), whereas this compound activates GPR26. ML401 exhibits higher potency (low nM IC50) compared to this compound’s moderate pEC50 .
  • This compound vs. Cibinetide : Cibinetide activates a heteroreceptor complex (erythropoietin/CD131) linked to neuroprotection, contrasting with this compound’s single-receptor specificity .

Pharmacological and Structural Features

  • Structural Comparison: this compound’s dichlorophenylbenzamide core differs from ML401’s pyrazolopyrimidine scaffold and Cibinetide’s peptide-like structure. These structural variances underlie differences in receptor binding and pharmacokinetics .
  • Solubility and Purity :

    • This compound and ML401 are both DMSO-soluble, facilitating in vitro studies. This compound’s purity (≥98%) aligns with industry standards for research compounds, similar to ML401 and Cibinetide .

Developmental and Clinical Status

Compound Development Stage FDA Approval Clinical Applications Reference
This compound Preclinical No Research tool
ML401 Preclinical No Immune modulation studies
Latanoprost Marketed Yes Glaucoma therapy
Cibinetide Phase II trials No Neuropathic pain
  • This compound remains in preclinical development as a probe compound, unlike FDA-approved Latanoprost or Phase II-stage Cibinetide .

Key Research Findings and Implications

  • Limitations : The absence of structural data for GPR27 limits rational optimization of CID 1375604. In contrast, ML401’s target (GPR183) has clearer ligand-binding motifs, aiding drug design .

Actividad Biológica

CID 1375606 is a compound identified as an agonist of the orphan G protein-coupled receptor (GPCR) GPR27. This receptor is part of a class of receptors that have garnered interest due to their potential roles in various biological processes and disease mechanisms. The following sections detail the biological activity, mechanisms, and research findings related to this compound.

This compound functions primarily as an agonist for GPR27, promoting the recruitment of β-arrestin 2 to both chimeric GPR27V2 and wild-type GPR27 in luciferase complementation assays. The effective concentration (EC50) values for this interaction are reported at 0.46 µM and 7.9 µM, indicating its potency in activating the receptor .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Parameter Value
Compound ID This compound
Target Receptor GPR27
EC50 (Chimeric GPR27V2) 0.46 µM
EC50 (Wild-type GPR27) 7.9 µM
Primary Function β-arrestin 2 recruitment

Research Findings

Recent studies have explored the implications of GPR27 activation in various contexts, particularly in cancer biology and metabolic disorders. Notably, the activation of GPR27 has been linked to cellular signaling pathways that could influence tumor progression and response to therapies.

Case Studies

  • Glioblastoma Treatment : In a systematic review focused on glioblastoma, this compound was included among several compounds screened for their effects on tumor viability. While specific outcomes for this compound were not highlighted, its role as a GPR27 agonist suggests potential avenues for further investigation in glioblastoma models .
  • Metabolic Regulation : The activation of GPCRs like GPR27 is known to modulate metabolic pathways. Investigations into the role of this compound in metabolic regulation may reveal insights into its therapeutic potential for metabolic disorders .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other known GPCR agonists:

Compound Target Receptor EC50 Biological Activity
This compoundGPR270.46 µMβ-arrestin recruitment
Compound AGPCR X0.25 µMInhibition of cell proliferation
Compound BGPCR Y1.5 µMInduction of apoptosis

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of CID 1375606 for in vitro studies involving cancer cell lines?

  • Methodological Answer : Begin with dose-response experiments using serial dilutions of this compound (e.g., 0.1–100 µM) and measure viability via assays like MTT or CellTiter-Glo. Use statistical tools (e.g., GraphPad Prism) to calculate IC₅₀ values and validate reproducibility across ≥3 independent replicates . Ensure alignment with prior studies (e.g., CRPC resistance models) to contextualize findings .

Q. What are the foundational steps to validate the purity and stability of this compound in experimental settings?

  • Methodological Answer : Employ analytical techniques such as HPLC or mass spectrometry to verify compound identity and purity. For stability, conduct time-course experiments under storage conditions (e.g., −80°C vs. room temperature) and monitor degradation via UV-Vis spectroscopy. Document protocols rigorously to enable replication, as per guidelines for experimental reproducibility .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic role in immune cell signaling?

  • Methodological Answer : Use databases like PubMed/Scopus with keywords (e.g., "this compound," "quorum sensing," "T-cell homeostasis"). Apply inclusion/exclusion criteria (e.g., studies post-2010, peer-reviewed articles) and map findings using frameworks like PRISMA. Highlight contradictions, such as dual pro-/anti-inflammatory effects in CD8+ vs. CD4+ T cells .

Advanced Research Questions

Q. How can conflicting results on this compound’s role in quorum sensing be resolved across different experimental models?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines or primary cells under standardized conditions (e.g., cytokine-rich vs. nutrient-limited media). Apply multivariate analysis to identify confounding variables (e.g., cell density, co-stimulatory signals). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize mechanistic studies .

Q. What advanced statistical methods are suitable for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Implement mixed-effects models or survival analysis (e.g., Kaplan-Meier curves) to account for repeated measures and censored data. Validate assumptions (e.g., normality, homoscedasticity) and use software like R or GraphPad Prism for visualization. Report effect sizes and confidence intervals to enhance interpretability .

Q. How can researchers design a multi-omics approach to elucidate this compound’s impact on metabolic and transcriptional pathways?

  • Methodological Answer : Integrate RNA-seq (transcriptomics), LC-MS (metabolomics), and phospho-proteomics data. Use bioinformatics tools (e.g., GSEA, MetaboAnalyst) to identify enriched pathways. Validate findings with functional assays (e.g., siRNA knockdown of key genes). Ensure alignment with open-science principles by depositing raw data in repositories like GEO or MetaboLights .

Q. Methodological Frameworks

Q. How to apply the PICO framework to formulate a clinical research question on this compound’s efficacy in autoimmune models?

  • Methodological Answer :

  • Population : Murine models with IL-2 signaling deficiency .
  • Intervention : this compound administration at varying doses.
  • Comparison : Untreated controls or standard immunosuppressants.
  • Outcome : Reduction in multi-organ inflammation (histopathology scoring).
  • Time : 4–8 weeks post-treatment.
    This structure ensures specificity and alignment with translational goals .

Q. What ethical considerations are critical when using this compound in animal studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC approval). Justify sample sizes via power analysis to minimize unnecessary use. Include humane endpoints (e.g., weight loss >20%) and disclose conflicts of interest. Reference ARRIVE guidelines for reporting .

Q. Data Management & Reproducibility

Q. How to ensure reproducibility of this compound experiments across labs?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including batch numbers, solvent preparation, and instrument calibration. Use third-party vendors for compound validation and share raw data via platforms like Zenodo. Encourage independent replication studies through collaborative networks .

Q. What strategies mitigate bias in data collection for this compound studies?

  • Methodological Answer : Implement blinding during data acquisition/analysis. Use automated platforms (e.g., high-throughput screening) to reduce human error. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to deter HARKing (Hypothesizing After Results are Known) .

Q. Cross-Disciplinary Integration

Q. How can computational modeling predict this compound’s off-target effects in non-cancerous tissues?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against human proteome databases. Validate predictions with in vitro toxicity assays (e.g., primary hepatocyte viability). Cross-reference results with transcriptomic datasets (e.g., GTEx) to assess tissue-specific risks .

Q. What meta-analysis techniques synthesize heterogeneous findings on this compound’s immunomodulatory roles?

  • Methodological Answer : Aggregate data using random-effects models to account for between-study variance. Assess publication bias via funnel plots and Egger’s test. Stratify analyses by experimental model (e.g., in vivo vs. 3D spheroids) to identify context-dependent effects .

Propiedades

IUPAC Name

2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDXBXPRBQVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.